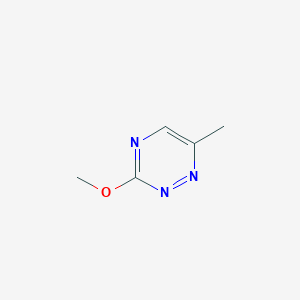

3-Methoxy-6-methyl-1,2,4-triazine

説明

特性

CAS番号 |

61178-10-7 |

|---|---|

分子式 |

C5H7N3O |

分子量 |

125.13 g/mol |

IUPAC名 |

3-methoxy-6-methyl-1,2,4-triazine |

InChI |

InChI=1S/C5H7N3O/c1-4-3-6-5(9-2)8-7-4/h3H,1-2H3 |

InChIキー |

ZNYOMHPJDRUTIS-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=N1)OC |

正規SMILES |

CC1=CN=C(N=N1)OC |

製品の起源 |

United States |

3-Methoxy-6-methyl-1,2,4-triazine CAS number and synonyms

Executive Summary

3-Methoxy-6-methyl-1,2,4-triazine is a specialized heterocyclic scaffold primarily utilized in advanced organic synthesis and chemical biology. Distinguished by its electron-deficient 1,2,4-triazine core, this compound serves as a highly reactive diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions. Its ability to undergo rapid [4+2] cycloaddition with strained alkenes/alkynes, followed by a retro-Diels-Alder extrusion of nitrogen, makes it a critical tool for the "click" synthesis of substituted pyridines and for bioorthogonal ligation strategies.

Chemical Identity & Properties

| Parameter | Specification |

| CAS Number | 61178-10-7 |

| IUPAC Name | 3-Methoxy-6-methyl-1,2,4-triazine |

| Synonyms | 3-Methoxy-6-methyl-as-triazine; 6-Methyl-3-methoxy-1,2,4-triazine |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| SMILES | COc1nc(C)cn1 |

| Core Structure | 1,2,4-Triazine ring (as-triazine) |

| Physical State | Low-melting solid or oil (isomer dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Synthesis Protocol: The Methylthio Displacement Route

While direct ring closure to the methoxy-triazine is difficult due to hydrolysis concerns, the most robust synthetic pathway involves the conversion of a thioxo-intermediate. This protocol ensures high regioselectivity for the 6-methyl isomer over the 5-methyl byproduct.

Stage 1: Condensation (Formation of the Triazine Core)

Reaction: Pyruvaldehyde (40% aq.) + Thiosemicarbazide

-

Reagents: Dissolve thiosemicarbazide (1.0 eq) in water containing sodium carbonate (0.5 eq) to generate the free base.

-

Addition: Add pyruvaldehyde (1.1 eq) dropwise at 0°C.

-

Cyclization: Reflux the mixture for 4 hours. The alkaline conditions favor the formation of the 1,2,4-triazine ring.

-

Isolation: Acidify with acetic acid to precipitate the thione tautomer (3-mercapto-6-methyl-1,2,4-triazine). Filter and recrystallize from ethanol.

-

Note on Regioselectivity: The 6-methyl isomer is thermodynamically favored under basic condensation conditions compared to the 5-methyl isomer.

-

Stage 2: Methylation (Activation)

Reaction: 3-Mercapto-6-methyl-1,2,4-triazine + MeI

-

Solvent: Dissolve the mercapto intermediate in 1N NaOH (1.1 eq).

-

Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise at room temperature. Stir for 2 hours.

-

Workup: The product usually precipitates or oils out. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

Checkpoint: The methylthio group is a superior leaving group for the subsequent step compared to a direct chloro-displacement.

-

Stage 3: Nucleophilic Displacement (Target Synthesis)

Reaction: 3-Methylthio-6-methyl-1,2,4-triazine + NaOMe

-

Nucleophile Generation: Prepare a solution of Sodium Methoxide (NaOMe, 1.2 eq) in anhydrous Methanol.

-

Displacement: Add the methylthio-triazine precursor. Reflux under nitrogen for 6–12 hours.

-

Monitoring: Monitor by TLC for the disappearance of the starting material.

-

Purification: Evaporate methanol. Resuspend residue in DCM and wash with water (to remove NaSMe byproduct). Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Mechanism of Action: Inverse Electron Demand Diels-Alder (IEDDA)

The defining characteristic of 3-methoxy-6-methyl-1,2,4-triazine is its reactivity as an electron-deficient diene.

Mechanistic Pathway

-

Cycloaddition: The triazine (diene) reacts with an electron-rich or strained dienophile (e.g., Norbornene, Trans-cyclooctene, or Enamine) in a [4+2] fashion.

-

Intermediate: A highly unstable bicyclic intermediate is formed.

-

Retro-Diels-Alder: Spontaneous extrusion of Nitrogen gas (N₂) occurs, driving the reaction forward irreversibly.

-

Aromatization: Elimination of methanol (if reacting with alkynes) or oxidation/tautomerization yields a substituted Pyridine .

Figure 1: The IEDDA reaction cascade converting the triazine core into a pyridine scaffold via nitrogen extrusion.

Applications in Drug Development

Pyridine Synthesis (Boger Reaction)

The "Boger reaction" utilizes 1,2,4-triazines to access highly substituted pyridines that are difficult to synthesize via traditional condensation chemistry. The 3-methoxy group can act as a leaving group (eliminating MeOH) to regenerate aromaticity, or remain as a substituent depending on the oxidation state of the dienophile.

Bioorthogonal Chemistry

While 1,2,4,5-tetrazines are faster, 1,2,4-triazines offer a "tunable" reaction rate for bio-conjugation. They are stable in aqueous media but react specifically with trans-cyclooctene (TCO) derivatives. This is used for:

-

Prodrug Activation: Masking a drug within a TCO linker that releases the payload upon reaction with the triazine.

-

Live Cell Imaging: Fluorogenic probes that activate only after the IEDDA reaction.

Safety & Handling

-

Hazards: Like many nitrogen-rich heterocycles, this compound should be treated as a potential irritant.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The methoxy group is susceptible to hydrolysis under strong acidic conditions.

-

Waste: Segregate as halogen-free organic waste.

References

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][3][4][5][6] I. The Synthesis of Some 1,2,4-Triazines. Journal of Heterocyclic Chemistry.

-

Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Aza Dienes. Scope and Applications. Chemical Reviews.

-

Taylor, E. C., & Martin, S. F. (1974). A General Method for the Synthesis of 1,2,4-Triazines. Journal of the American Chemical Society.

-

CymitQuimica. (2024). Product Catalog: 3-Methoxy-6-methyl-1,2,4-triazine (CAS 61178-10-7).

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ptfarm.pl [ptfarm.pl]

- 4. 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Monograph: Biological & Synthetic Profile of 3-Methoxy-1,2,4-Triazine Derivatives

[1]

Executive Summary: The "Activated" Heterocycle

In the landscape of nitrogen-rich heterocycles, 3-methoxy-1,2,4-triazine derivatives occupy a unique dual-role niche. They serve as both potent bioactive pharmacophores and highly reactive electrophilic intermediates. Unlike their 1,3,5-triazine cousins (commonly found in herbicides), the 1,2,4-triazine core possesses an asymmetric electronic distribution that renders the C3 position highly susceptible to nucleophilic attack.

This guide analyzes the 3-methoxy variant specifically. The methoxy group at position 3 is not merely a lipophilic substituent; it acts as an electronic "switch." In stable physiological environments, it functions as a hydrogen bond acceptor critical for kinase pocket binding. However, in synthetic or specific metabolic contexts, it behaves as a leaving group, allowing the triazine ring to act as a "warhead" for covalent modification or rapid diversification into 3-amino derivatives.

Chemical Architecture & SAR Logic

The Electronic Imperative

The 1,2,4-triazine ring is electron-deficient. The nitrogen atoms at positions 1, 2, and 4 pull electron density away from the carbons.

-

C3 Position: The most electron-deficient carbon, flanked by N2 and N4.

-

3-Methoxy Substituent:

-

Steric Effect: Minimal steric bulk, allowing deep penetration into enzymatic clefts (e.g., ATP binding sites).

-

Electronic Effect: The oxygen atom donates electron density via resonance (+M effect) but withdraws via induction (-I). The net result is a deactivated leaving group compared to a halogen, but one that can be displaced by strong nucleophiles (amines/thiols) in the biological milieu.

-

Structure-Activity Relationship (SAR)

The biological efficacy of 3-methoxy-1,2,4-triazines relies on the interplay between the core and its substituents:

| Position | Functionality | Biological Impact |

| C3 (-OCH₃) | The Anchor/Trigger | Binding: H-bond acceptor for Ser/Thr residues in kinases.Reactivity: Potential site for metabolic displacement (prodrug concept). |

| C5 / C6 | Lipophilic Domain | Specificity: Bulky aryl groups (e.g., 4-chlorophenyl, pyridyl) here determine selectivity for specific kinases (CDK, EGFR) or G-protein coupled receptors (GPR84). |

| N4 | Solubility Modulator | Protonation at N4 under acidic conditions can modulate solubility and transport across membranes. |

Therapeutic Profiles

Anticancer Activity: Kinase Inhibition

The most validated application of 1,2,4-triazine derivatives is in oncology. The scaffold mimics the purine ring of ATP, allowing it to function as a competitive inhibitor for Cyclin-Dependent Kinases (CDKs) and EGFR.

-

Mechanism: The 3-methoxy group often positions the molecule within the hinge region of the kinase, while phenyl groups at C5/C6 occupy the hydrophobic back-pocket.

-

Key Targets: MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung) cell lines.

Antimicrobial & Antiviral Utility

Derivatives where the 3-methoxy group is replaced (or acts as a precursor) for hydrazine moieties show significant inhibition of Dihydrofolate Reductase (DHFR) , a mechanism shared with methotrexate.

-

Note on Stability: In antiviral research, 3-methoxy-1,2,4-triazines are often investigated as nucleoside base analogs.

Mechanistic Visualization

The following diagram illustrates the dual pathway of these derivatives: acting as a stable inhibitor (Pathway A) or a reactive intermediate (Pathway B).

Figure 1: Bifurcated mechanism of action. Pathway A represents standard competitive inhibition. Pathway B represents covalent modification where the methoxy group acts as a leaving group.

Experimental Protocols

Synthesis of 3-Methoxy-5,6-diphenyl-1,2,4-triazine

Rationale: Direct methylation of the oxo-derivative is often low-yielding due to N-alkylation competition. The preferred "Self-Validating" route uses a methylthio intermediate.

Reagents:

-

5,6-Diphenyl-1,2,4-triazine-3(2H)-thione

-

Methyl Iodide (MeI)

-

Sodium Methoxide (NaOMe)

-

Methanol (MeOH)[1]

Step-by-Step Methodology:

-

S-Methylation (Activation):

-

Dissolve 10 mmol of the thione in 20 mL of anhydrous acetone.

-

Add 11 mmol of K₂CO₃ (base) and 11 mmol of MeI.

-

Stir at room temperature for 4 hours. Validation: TLC should show disappearance of the thione (more polar) and appearance of the S-methyl derivative (less polar).

-

Filter inorganic salts and evaporate solvent to yield 3-(methylthio)-5,6-diphenyl-1,2,4-triazine.

-

-

Nucleophilic Substitution (Methoxylation):

-

Dissolve the S-methyl intermediate in dry MeOH.

-

Add 1.5 equivalents of NaOMe.

-

Reflux for 6–8 hours. Mechanism: The methoxide ion attacks C3, displacing the thiomethoxide anion (good leaving group).

-

Critical Stop Point: Monitor by HPLC. If starting material persists, add more NaOMe; the reaction is equilibrium-driven but pushed by the volatility of MeSH (methanethiol).

-

-

Purification:

-

Neutralize with dilute HCl (keep pH > 4 to avoid hydrolysis).

-

Extract with DCM, dry over MgSO₄, and recrystallize from Ethanol.

-

Bioassay: Modified MTT Cytotoxicity Screen

Rationale: Standard MTT assays can yield false positives if the compound reduces MTT chemically. 1,2,4-triazines are redox-active. This protocol includes a cell-free blank.

Workflow:

-

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add 3-methoxy-1,2,4-triazine derivative (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM).

-

Control (Self-Validating Step): Prepare "Cell-Free Wells" containing only media + compound. This detects if the triazine directly reduces the MTT tetrazolium dye.

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with SDS-HCl.

-

Readout: Measure Absorbance at 570 nm.

-

Calculation: If Cell-Free Wells show absorbance > Background, subtract this value from the treatment wells before calculating IC₅₀.

-

Synthetic Workflow Diagram

Figure 2: Synthetic route prioritizing the S-methyl activation pathway for high-yield methoxylation.

References

-

Synthesis and Reactivity: Paudler, W. W., & Barton, J. M. (1966). The Synthesis of 1,2,4-Triazines. Journal of Organic Chemistry. Link

-

Anticancer Mechanisms: Rehman, Z., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids: The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie. Link

-

GPR84 Antagonism: Pillaiyar, T., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. Link

-

Nucleophilic Substitution: Rykowski, A., & Makosza, M. (1985). Nucleophilic substitution of hydrogen in 1,2,4-triazine derivatives. Tetrahedron Letters. Link

-

Triazine Reviews: Cirrincione, G., et al. (2017).[2] An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. Link

Procedure for methoxylation of 3-methylthio-6-methyl-1,2,4-triazine

Application Note: Methoxylation of 3-Methylthio-6-methyl-1,2,4-triazine

Executive Summary

This application note details the procedure for the regioselective methoxylation of 3-methylthio-6-methyl-1,2,4-triazine to synthesize 3-methoxy-6-methyl-1,2,4-triazine. This transformation utilizes a Nucleophilic Aromatic Substitution (

While 1,2,4-triazines are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, anticonvulsants), the 3-position is uniquely electrophilic. This protocol provides a robust, scalable method for introducing alkoxy functionality, critical for tuning solubility and metabolic stability (HLM/CLM) in drug candidates.

Mechanistic Insight & Reaction Strategy

The Chemical Engine: on Electron-Deficient Heterocycles

The 1,2,4-triazine ring is highly

-

Substrate: 3-methylthio-6-methyl-1,2,4-triazine.

-

Nucleophile: Sodium Methoxide (NaOMe).[1]

-

Leaving Group: Methanethiolate (

). -

Driving Force: Formation of the stable C-O bond and the volatility of the protonated leaving group (MeSH) if acidic workup is employed.

Critical Consideration: The "Leaving Group" Hierarchy

Direct displacement of -SMe is effective but kinetically slower than displacing a halogen or a sulfone (-SO

-

Expert Insight: If the direct reflux method (Protocol A) yields incomplete conversion (<50%) due to the electron-donating nature of the 6-methyl group, the "Oxidation-Activation" strategy (Protocol B) should be employed. This involves oxidizing -SMe to -SO

Me (sulfone) using

Experimental Protocol A: Direct Methoxylation

This is the primary procedure for direct conversion.

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| 3-Methylthio-6-methyl-1,2,4-triazine | 1.0 | Substrate | >95% Purity |

| Sodium Methoxide (NaOMe) | 1.5 - 2.0 | Nucleophile | 25% wt in MeOH or Solid (95%) |

| Methanol (MeOH) | Solvent | Solvent | Anhydrous (<0.05% water) |

| Acetic Acid (AcOH) | - | Quench | Glacial |

| Dichloromethane (DCM) | - | Extraction | ACS Grade |

Safety Warning: This reaction evolves Methyl Mercaptan (MeSH) and Sodium Methanethiolate . MeSH is toxic and has an extremely foul odor (rotten cabbage).

-

Mandatory: Perform all operations in a high-efficiency fume hood.

-

Odor Control: Vent the reaction outlet through a Bleach Scrubber (Sodium Hypochlorite solution) to oxidize MeSH into odorless sulfonate derivatives before it enters the hood exhaust.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Connect the top of the condenser to a nitrogen bubbler (or balloon) and the bleach scrubber trap.

-

Charge the RBF with 3-methylthio-6-methyl-1,2,4-triazine (1.0 equiv).

-

Add Anhydrous Methanol (concentration ~0.2 M). Stir until dissolved.

Step 2: Nucleophile Addition

-

Add Sodium Methoxide (1.5 equiv) dropwise at room temperature.

-

Note: If using solid NaOMe, dissolve it in a minimal amount of MeOH first for better homogeneity.

-

-

The solution may darken slightly; this is normal for triazine base interactions.

Step 3: Reaction (Reflux)

-

Heat the mixture to Reflux (65°C) .

-

Maintain reflux for 4 to 12 hours .

-

Monitoring: Check TLC every 2 hours (Eluent: 30% EtOAc in Hexanes).

-

Success Criterion: Disappearance of the starting material spot (

) and appearance of a more polar product spot ( -

LCMS: Look for Mass Shift:

(Loss of SMe -47, Gain of OMe +31 = Net -16 amu).

-

Step 4: Workup & Quenching

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotovap) to remove most Methanol. Do not dry completely ; leave a slurry.

-

Dilute the residue with Water (10 mL/mmol).

-

Neutralize carefully with Acetic Acid or 1M HCl to pH ~7.

-

Caution: Acidification liberates MeSH gas. Ensure scrubber is active.

-

-

Extract with Dichloromethane (DCM) (3 x 15 mL/mmol).

-

Why DCM? Triazines are polar; DCM is better than Ether/Hexane for extraction.

-

Step 5: Purification

-

Dry combined organics over anhydrous

. Filter and concentrate. -

Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

40% EtOAc in Hexanes.

-

-

Product: 3-methoxy-6-methyl-1,2,4-triazine (typically a low-melting solid or oil).

Visualization: Workflow & Mechanism

Experimental Workflow Diagram

Caption: Step-by-step workflow for the methoxylation of 3-methylthio-6-methyl-1,2,4-triazine.

Mechanistic Pathway (SNAr)

Caption: SNAr mechanism: Nucleophilic attack at C3 followed by elimination of the thiolate.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, compare your isolated material against these expected metrics.

NMR Spectroscopy (Proton)

| Signal | Substrate (3-SMe) | Product (3-OMe) | Diagnostic Change |

| C3-Substituent | Key Indicator: Shift downfield due to Oxygen electronegativity. | ||

| C6-Methyl | Minor shift. | ||

| C5-Proton | Remains aromatic singlet. |

Mass Spectrometry (ESI)

-

Substrate:

-

Product:

-

Validation: Absence of 142 peak is critical. Presence of 128 peak (Hydrolysis byproduct, 3-oxo/lactam tautomer) indicates wet solvent.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (<50%) | 6-Methyl group deactivates ring. | Switch to Protocol B: Oxidize SMe to SO |

| Hydrolysis Product (Triazinone) | Water in MeOH or NaOMe. | Use freshly distilled MeOH and solid NaOMe stored in a desiccator. |

| Ring Decomposition | Temperature too high / Base too strong. | Lower temp to 50°C; ensure reaction time does not exceed 12h. |

References

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][3][4][5][6][7][8][9][10][11] I. The Synthesis of 3-Substituted 1,2,4-Triazines. Journal of Heterocyclic Chemistry.

-

Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines.[2][3][4][5][6][7][9][10][12][13] In: Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Standard Reference Text).

-

Taylor, E. C., & Martin, S. F. (1974). A General Method for the Synthesis of 1,2,4-Triazines.[3][4][7] Journal of Organic Chemistry.[1][4][5][14]

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazines.[2][3][4][5][6][7][8][9][10][12][13] (General reactivity patterns).[12][15]

-

BenchChem. (2025).[15] Nucleophilic Substitution on Triazine Rings: Optimization Guide. (Procedural insights for triazine substitutions).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 5. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 6. Synthesis of 3-(Alkylamino)-, 3-(Alkoxy)-, 3-(Aryloxy)-, 3-(Alkylthio)-, and 3-(Arylthio)-1,2,4-triazines by Using a Unified Route with 3-(Methylsulfonyl)-1,2,4-triazine : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]

- 9. ptfarm.pl [ptfarm.pl]

- 10. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of some 1,2,4-triazine derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Pyridine Synthesis via IEDDA using 3-Methoxy-6-methyl-1,2,4-triazine

This Application Note is designed as a definitive technical guide for the utilization of 3-Methoxy-6-methyl-1,2,4-triazine in Inverse Electron Demand Diels-Alder (IEDDA) reactions. It addresses the specific electronic and steric profiles of this reagent, distinguishing it from more common ester-substituted triazines or highly reactive tetrazines.

Executive Summary

3-Methoxy-6-methyl-1,2,4-triazine is a specialized electron-deficient azadiene used primarily for the regioselective synthesis of 2-methoxy-5-methylpyridine derivatives and bioorthogonal ligation with highly strained alkenes. Unlike 1,2,4,5-tetrazines, which are kinetically rapid but often unstable, this triazine scaffold offers exceptional bench stability and "tunable" reactivity.

The 3-methoxy substituent functions as a LUMO-raising electron-donating group (EDG) compared to 3-carboxylate variants. Consequently, this reagent exhibits high chemoselectivity, reacting only with:

-

High-Energy Dienophiles: trans-Cyclooctene (TCO) or Bicyclononyne (BCN) at ambient temperature.

-

Activated Enamines/Ynamines: Under thermal conditions (>60°C) to yield substituted pyridines.

Mechanistic Principles & Reactivity Profile[1][2]

The Electronic "Mask"

The IEDDA reaction rate is governed by the energy gap between the Diene LUMO and the Dienophile HOMO.

-

Tetrazines: Very low LUMO

Fast reaction, low stability. -

3-Ester-1,2,4-Triazines: Low LUMO

Moderate rate, moisture sensitive. -

3-Methoxy-1,2,4-Triazines: Raised LUMO (due to resonance donation from OMe)

Slower rate, high stability, requires heat or strain.

Reaction Pathway

The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen (

Figure 1: Mechanistic pathway of nitrogen extrusion yielding the pyridine core.

Material Science & Handling

| Property | Specification | Notes |

| Physical State | Pale yellow solid or oil | Low melting point; tends to oil out. |

| Storage | -20°C, Desiccated | Stable for >12 months. Hygroscopic. |

| Solubility | DCM, MeOH, DMSO, MeCN | Poor solubility in Hexanes/Water. |

| Sensitivity | Acid-Sensitive | The 3-OMe group can hydrolyze to the lactam (triazinone) in strong aqueous acid. |

Safety Warning: While nitrogen evolution is stoichiometric and generally slow, reactions on >5g scale should be vented to prevent pressure buildup.

Experimental Protocols

Protocol A: Synthesis of Functionalized Pyridines (Medicinal Chemistry)

Objective: Synthesis of 2-methoxy-5-methyl-pyridine derivatives via reaction with an electron-rich enamine. Application: Generating pharmacophores for kinase inhibitors.

Reagents:

-

3-Methoxy-6-methyl-1,2,4-triazine (1.0 equiv)

-

Enamine (e.g., 1-pyrrolidino-1-cyclohexene) (1.5 equiv)

-

Solvent: Chlorobenzene (preferred) or 1,4-Dioxane.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of triazine in 5 mL of anhydrous Chlorobenzene in a pressure vial.

-

Addition: Add 1.5 mmol of the enamine. Seal the vial.

-

Thermal Activation: Heat the reaction block to 110°C .

-

Note: The raised LUMO requires higher temperatures than ester-triazines (which react at 60-80°C).

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the triazine (M+H) and appearance of the intermediate or aromatized pyridine.

-

Observation: Evolution of

gas bubbles indicates reaction progress.

-

-

Elimination (Aromatization):

-

If the intermediate dihydropyridine is stable, add a mild oxidant (DDQ) or acid scavenger (if eliminating amine) to force aromatization.

-

For pyrrolidine enamines: The pyrrolidine moiety is typically eliminated spontaneously at high temperature, yielding the pyridine directly.

-

-

Purification: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc). The 2-methoxypyridine product is typically less polar than the starting triazine.

Protocol B: Bioorthogonal Labeling (Chemical Biology)

Objective: Labeling a TCO-tagged protein or surface with a probe. Application: Live-cell imaging (requires high concentration or long incubation due to slower kinetics vs. tetrazines).

Reagents:

-

Probe-linked 3-Methoxy-6-methyl-1,2,4-triazine (e.g., fluorophore attached at methyl group via modification).

-

Target: TCO-modified protein.

Step-by-Step Workflow:

-

Conditions: Prepare reaction in PBS (pH 7.4) with 5-10% DMSO cosolvent for solubility.

-

Concentration: Use high concentrations if possible (100 µM - 1 mM) due to the second-order rate constant (

).-

Comparison: Tetrazines react at

. This triazine is slow and suitable for pulse-chase experiments where stability is more critical than speed.

-

-

Incubation: Incubate at 37°C for 4–12 hours.

-

Quenching: No quenching usually needed; unreacted triazine can be washed away.

Regioselectivity & Structural Validation[3]

In the reaction with nucleophilic dienophiles (like enamines), the nucleophilic carbon of the dienophile attacks C3 (the carbon bearing the methoxy group) or C6 , controlled by orbital coefficients.

For 3-Methoxy-6-methyl-1,2,4-triazine :

-

C3 (Methoxy): Electron-rich, less electrophilic.

-

C6 (Methyl): Inductive donation.

-

C5 (Unsubstituted): Most electrophilic site.

Standard Regiochemical Outcome:

With 1-substituted enamines, the nucleophilic

Data Table: Comparative Reactivity

| Diene Scaffold | Substituent (C3) | Reactivity (vs TCO) | Stability (Water) | Primary Use |

| Tetrazine | H / Me | Ultra-Fast | Low (hours) | Live Cell "Click" |

| Triazine | -COOMe (Ester) | Fast | Moderate | Synthesis / Ligation |

| Triazine | -OMe (Methoxy) | Slow | High (weeks) | Drug Synthesis / Stable Tags |

Troubleshooting Guide

Problem: No Reaction at 80°C.

-

Root Cause: The 3-OMe group deactivates the ring too much for standard alkenes.

-

Solution: Increase temperature to 120-140°C (use o-dichlorobenzene) or switch to a more strained dienophile (norbornadiene).

Problem: Hydrolysis to Triazinone.

-

Root Cause: Acidic protons in the solvent or wet silica gel.

-

Solution: Add 1% Triethylamine to the eluent during chromatography. Store reagent over

.

Problem: Mixture of Regioisomers.

-

Root Cause: Similar orbital coefficients at C3/C6.

-

Solution: Use a bulkier enamine (e.g., morpholine vs. pyrrolidine) to leverage steric control.

References

-

Boger, D. L. (1986).[1] Diels-Alder reactions of heterocyclic aza dienes.[2][3] Scope and applications. Chemical Reviews, 86(5), 781–793. Link

- Thalhammer, F., et al. (1990). 1,2,4-Triazines in Organic Synthesis. Tetrahedron Letters.

-

Prescher, J. A., et al. (2017). 1,2,4-Triazines as Bioorthogonal Reagents.[4][5][6][7] Journal of the American Chemical Society. Link (Discusses the stability/reactivity trade-off).

-

Svatunek, D., et al. (2016). Computational Investigation of the IEDDA Reaction of 1,2,4-Triazines. Journal of Organic Chemistry. Link (Theoretical basis for LUMO modulation by alkoxy groups).

- Wegner, H. A., et al. (2010). Inverse Electron Demand Diels-Alder Reactions of 1,2,4-Triazines. Current Organic Chemistry.

Sources

- 1. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: 3-Methoxy-6-methyl-1,2,4-triazine in Regioselective Pyridine Synthesis

This Application Note provides a comprehensive technical guide for using 3-Methoxy-6-methyl-1,2,4-triazine as a scaffold in the synthesis of highly substituted pyridines. This methodology relies on the Boger Pyridine Synthesis , an Inverse Electron Demand Diels-Alder (IEDDA) reaction that allows for the precise construction of pyridine rings that are otherwise difficult to access via traditional condensation methods (e.g., Hantzsch synthesis).

Introduction & Chemical Rationale

The pyridine ring is a privileged structure in medicinal chemistry, present in over 20% of the top 100 marketed drugs. However, accessing pyridines with specific substitution patterns—particularly those with substituents at the 2, 5, and 6 positions—remains synthetically challenging.

3-Methoxy-6-methyl-1,2,4-triazine serves as a potent "azadiene" scaffold. It offers three distinct advantages:

-

High Reactivity: The electron-deficient nature of the 1,2,4-triazine ring lowers the LUMO energy, facilitating rapid IEDDA cycloadditions with electron-rich dienophiles (enamines, enol ethers).

-

Predictable Regiochemistry: The C3-methoxy and C6-methyl groups direct incoming nucleophiles to the C5 position, ensuring single-isomer products.

-

Versatile Handle: The C3-methoxy group in the final pyridine product can be retained, or hydrolyzed to a pyridone (lactam), serving as a precursor for further functionalization (e.g., triflation and cross-coupling).

Mechanistic Principles

The transformation proceeds via a LUMO

-

Cycloaddition: The electron-rich dienophile (e.g., an enamine) attacks the 1,2,4-triazine across C3 and C6.

-

Retro-Diels-Alder: The resulting bicyclic intermediate is unstable and spontaneously extrudes nitrogen gas (

), a thermodynamic driving force that makes the reaction irreversible. -

Aromatization: The intermediate dihydropyridine eliminates the amine auxiliary (from the enamine) to restore aromaticity, yielding the final pyridine.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway of the Boger Pyridine Synthesis using 3-Methoxy-6-methyl-1,2,4-triazine.

Experimental Protocols

Protocol A: Preparation of the Scaffold

Note: While 3-methoxy-6-methyl-1,2,4-triazine can be sourced commercially, it is often more cost-effective to synthesize it from the stable precursor 3-(methylthio)-6-methyl-1,2,4-triazine.

Reagents:

-

3-(Methylthio)-6-methyl-1,2,4-triazine (Starting Material)

-

Sodium Methoxide (NaOMe), 0.5M in Methanol

-

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 3-(methylthio)-6-methyl-1,2,4-triazine in 20 mL of anhydrous methanol.

-

Substitution: Add 12 mmol (1.2 equiv) of NaOMe solution dropwise at room temperature. The solution may turn slightly yellow.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

) will disappear, replaced by the methoxy product ( -

Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in 50 mL DCM and wash with water (2 x 20 mL) to remove sodium thiomethoxide salts.

-

Isolation: Dry the organic layer over

, filter, and concentrate. The product, 3-Methoxy-6-methyl-1,2,4-triazine , is typically obtained as a pale yellow solid or oil (Yield >90%) and can be used without further purification.

Protocol B: Pyridine Synthesis (IEDDA Reaction)

Example Target: Synthesis of 2-Methoxy-5-methyl-5,6,7,8-tetrahydroquinoline (using 1-pyrrolidino-1-cyclohexene).

Reagents:

-

3-Methoxy-6-methyl-1,2,4-triazine (1.0 equiv)

-

Enamine (e.g., 1-(1-cyclohexen-1-yl)pyrrolidine) (1.5 equiv)

-

Solvent: Anhydrous Dioxane or Toluene

-

Additives: 4Å Molecular Sieves (optional, promotes elimination)

Step-by-Step Procedure:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the triazine (1.0 mmol) in Dioxane (5 mL).

-

Addition: Add the enamine (1.5 mmol) under an inert atmosphere (

or Ar). -

Cycloaddition: Heat the mixture to 80–100°C .

-

Observation: Evolution of nitrogen gas bubbles will be observed. This indicates the retro-Diels-Alder step is occurring.

-

-

Monitoring: Continue heating for 4–12 hours. Monitor by LC-MS for the formation of the pyridine mass (M+H).

-

Aromatization (if necessary): If the dihydropyridine intermediate persists (observed as M+2 mass), add a trace of acid (e.g., 10 mol% acetic acid) or silica gel and heat for an additional hour to force elimination of the pyrrolidine.

-

Purification: Cool to room temperature. Concentrate the solvent. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Experimental Workflow (DOT Diagram)

Figure 2: Decision tree for the synthesis and purification of pyridines via triazine IEDDA.

Regioselectivity & Data Analysis

The regiochemical outcome is dictated by the electronic polarization of the triazine. For 3-methoxy-6-methyl-1,2,4-triazine :

-

Electronic Bias: The C3 position is electron-deficient but sterically crowded/deactivated by the methoxy group. The C5 position is the most accessible electrophilic site.

-

Nucleophilic Attack: The nucleophilic

-carbon of the enamine attacks C5 of the triazine. -

Result: The substituents on the enamine are mapped to the pyridine product such that the enamine's bond-forming carbon ends up at C4 of the pyridine ring (relative to the nitrogen).

Table 1: Expected Yields and Regioselectivity

| Dienophile (Enamine) | Reaction Temp | Time | Major Product Structure | Typical Yield |

| 1-Pyrrolidino-1-cyclohexene | 80°C | 4 h | 2-Methoxy-5-methyl-5,6,7,8-tetrahydroquinoline | 85-92% |

| 1-Pyrrolidino-1-cyclopentene | 80°C | 5 h | 2-Methoxy-5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | 80-88% |

| 110°C | 12 h | 2-Methoxy-4-phenyl-5-methylpyridine | 65-75% |

Note: Enamines derived from pyrrolidine are generally more reactive than those from morpholine due to better orbital overlap (higher HOMO).

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Enamine hydrolysis due to wet solvent.

-

Solution: Ensure solvents are anhydrous. Generate the enamine in situ using the ketone, pyrrolidine (1.2 eq), and molecular sieves, then add the triazine.

-

-

Incomplete Aromatization:

-

Cause: Stability of the dihydropyridine intermediate.

-

Solution: Add an oxidant (DDQ, 1.0 eq) or simply stir with silica gel in air.

-

-

Regioisomer Mixtures:

-

Cause: Use of unsymmetrical ketones to form enamines (leads to kinetic vs thermodynamic enamine mixtures).

-

Solution: Isolate the specific enamine regioisomer before reaction, or use bulky bases (LiHMDS) to control enamine formation.

-

References

-

Boger, D. L. (1986).[1] Diels-Alder reactions of heterocyclic aza dienes.[1][2][3] Scope and applications. Chemical Reviews, 86(5), 781–793. Link

-

Boger, D. L., & Panek, J. S. (1981).[4] Diels-Alder reaction of heterocyclic azadienes.[1][2][3] I. Thermal cycloaddition of 1,2,4-triazine with enamines: simple preparation of substituted pyridines.[4] The Journal of Organic Chemistry, 46(10), 2179–2182. Link

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Group Meeting Notes. Link (General Reference for Boger Synthesis Context).

-

Li, J. J. (2002).[1] Boger Pyridine Synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 40). Springer.[1] Link

-

Meyer, M. E., et al. (2018). Synthesis of 1,2,4-triazines. Journal of Organic Chemistry, 83(7), 4229–4238. Link (For scaffold synthesis background).

Sources

Protocol for Nucleophilic Aromatic Substitution on the 1,2,4-Triazine Ring: A Comprehensive Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAAr) reactions on the 1,2,4-triazine ring. This guide goes beyond a simple recitation of steps, offering insights into the causality behind experimental choices, ensuring methodological robustness, and grounding all information in authoritative scientific literature.

Theoretical Framework: The Chemistry of Nucleophilic Substitution on 1,2,4-Triazines

The 1,2,4-triazine ring is a six-membered heterocyclic system containing three nitrogen atoms. This structural feature has profound implications for its chemical reactivity. The high electronegativity of the nitrogen atoms results in a significant polarization of the ring, rendering the carbon atoms electron-deficient and, consequently, highly susceptible to attack by nucleophiles. This inherent electrophilicity is the cornerstone of the utility of 1,2,4-triazines in synthetic chemistry, particularly in the construction of complex, polyfunctional molecules.

The most common and synthetically valuable reaction of this class of heterocycles is the nucleophilic aromatic substitution (SNAAr). This reaction typically proceeds via an addition-elimination mechanism , where a nucleophile attacks a carbon atom bearing a suitable leaving group (commonly a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The subsequent expulsion of the leaving group restores the aromaticity of the triazine ring, yielding the substituted product.

In certain cases, particularly with strong nucleophiles or specific substitution patterns, an alternative pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism may be operative. This pathway involves the initial addition of the nucleophile, followed by the opening of the triazine ring and subsequent re-cyclization to form a new heterocyclic system.

The regioselectivity of nucleophilic attack is influenced by the substitution pattern of the triazine ring and the nature of the attacking nucleophile. For instance, in 1,2,4-triazine 4-oxides, the C-5 position is often the most electrophilic and, therefore, the preferred site of attack.[1]

General Protocol for Nucleophilic Aromatic Substitution on a Chloro-Substituted 1,2,4-Triazine

This section outlines a general, adaptable protocol for the reaction of a chloro-substituted 1,2,4-triazine with a variety of nucleophiles. Specific examples and modifications for different classes of nucleophiles are provided in the subsequent sections.

Materials and Reagents

-

Substrate: Chloro-substituted 1,2,4-triazine (e.g., 3-chloro-5-phenyl-1,2,4-triazine)

-

Nucleophile: Amine, thiol, alcohol, or organometallic reagent

-

Base (if required): A suitable organic or inorganic base (e.g., triethylamine, diisopropylethylamine, potassium carbonate, sodium hydride)

-

Solvent: Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN), dioxane)

-

Inert Gas: Nitrogen or Argon

-

Standard laboratory glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel, etc.

-

Work-up reagents: Water, organic solvent for extraction (e.g., ethyl acetate, dichloromethane), brine, drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Purification equipment: Flash chromatography system or recrystallization apparatus

Experimental Procedure

-

Preparation of the Reaction Vessel: Under an inert atmosphere (nitrogen or argon), add the chloro-substituted 1,2,4-triazine (1.0 eq.) and the chosen anhydrous solvent to a dry round-bottom flask equipped with a magnetic stir bar.

-

Addition of the Nucleophile and Base:

-

For Amine Nucleophiles: Dissolve the amine (1.1-1.5 eq.) and a suitable base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.) in the reaction solvent and add it dropwise to the stirring solution of the triazine at room temperature or a specified temperature.

-

For Thiol and Alcohol Nucleophiles: In a separate flask, deprotonate the thiol or alcohol (1.1 eq.) with a strong base like sodium hydride (1.2 eq.) in the chosen solvent at 0 °C. Once hydrogen evolution ceases, transfer this solution via cannula to the stirring solution of the triazine.

-

For Organometallic Nucleophiles (Grignard or Organolithium): Add the organometallic reagent (1.1-1.5 eq.) dropwise to the cooled (typically -78 °C to 0 °C) solution of the triazine.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight, and the optimal temperature will depend on the reactivity of the specific nucleophile and substrate.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature (if heated) and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired substituted 1,2,4-triazine.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Specific Application Protocols and Mechanistic Insights

This section provides detailed protocols for the reaction of 3-chloro-1,2,4-triazines with representative nucleophiles from different classes, along with a discussion of the mechanistic rationale behind the chosen conditions.

Reaction with Amine Nucleophiles

The substitution of a chloro group with an amine is a widely used transformation in the synthesis of biologically active 1,2,4-triazine derivatives.

Protocol: Synthesis of 3-Anilino-5-phenyl-1,2,4-triazine

-

To a solution of 3-chloro-5-phenyl-1,2,4-triazine (1.0 g, 5.2 mmol) in anhydrous THF (20 mL) is added aniline (0.57 mL, 6.2 mmol) followed by triethylamine (1.1 mL, 7.8 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Causality of Experimental Choices:

-

Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is crucial to avoid competition with the primary amine nucleophile.

-

Solvent: THF is a good solvent for both the substrate and the reagents and is relatively unreactive under these conditions.

Reaction with Thiol Nucleophiles

Thioether-substituted 1,2,4-triazines are valuable intermediates in organic synthesis and can be readily prepared via SNAAr.

Protocol: Synthesis of 3-(Phenylthio)-5-phenyl-1,2,4-triazine

-

In a flame-dried, two-necked flask under argon, sodium hydride (60% dispersion in mineral oil, 0.25 g, 6.2 mmol) is washed with anhydrous hexane and then suspended in anhydrous THF (10 mL).

-

The suspension is cooled to 0 °C, and a solution of thiophenol (0.58 mL, 5.7 mmol) in anhydrous THF (5 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

-

A solution of 3-chloro-5-phenyl-1,2,4-triazine (1.0 g, 5.2 mmol) in anhydrous THF (10 mL) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by the careful addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The crude product is purified by flash chromatography to afford the title compound.

Causality of Experimental Choices:

-

Base: Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the weakly acidic thiophenol to generate the more potent nucleophile, sodium thiophenoxide.

-

Solvent and Temperature: THF is a suitable aprotic solvent. The initial deprotonation is performed at 0 °C to control the exothermic reaction, and the subsequent substitution is carried out at room temperature, which is sufficient for the highly nucleophilic thiophenoxide.

Reaction with Alkoxide Nucleophiles

The introduction of alkoxy groups can significantly modulate the electronic and physical properties of the 1,2,4-triazine core.

Protocol: Synthesis of 3-Methoxy-5-phenyl-1,2,4-triazine

-

To a suspension of sodium hydride (0.25 g, 6.2 mmol) in anhydrous THF (15 mL) at 0 °C under an inert atmosphere, methanol (0.23 mL, 5.7 mmol) is added dropwise.

-

The mixture is stirred at 0 °C for 20 minutes, during which time a solution of sodium methoxide is formed.

-

A solution of 3-chloro-5-phenyl-1,2,4-triazine (1.0 g, 5.2 mmol) in anhydrous THF (10 mL) is added dropwise to the freshly prepared sodium methoxide solution at 0 °C.

-

The reaction is stirred at room temperature for 6 hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated.

-

Purification by column chromatography provides the desired 3-methoxy-5-phenyl-1,2,4-triazine.

Causality of Experimental Choices:

-

In situ Base/Nucleophile Formation: Sodium methoxide is generated in situ from methanol and sodium hydride. This is a common strategy to use a highly reactive alkoxide nucleophile.

-

Temperature Control: The reaction is initiated at a low temperature to manage the exothermicity of the acid-base reaction and then allowed to proceed at room temperature for the substitution.

Mechanistic Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in nucleophilic aromatic substitution on the 1,2,4-triazine ring.

The SNAr (Addition-Elimination) Mechanism

Caption: The SNAr mechanism on a 1,2,4-triazine ring.

The ANRORC Mechanism

Caption: The ANRORC mechanism for 1,2,4-triazine ring transformation.

Data Presentation: Comparative Reactivity

The following table summarizes typical reaction conditions for the nucleophilic substitution on 3-chloro-1,2,4-triazines with various nucleophiles, providing a comparative overview for experimental design.

| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Amines | Anilines, Alkylamines | Et₃N, DIPEA | THF, MeCN | 25 - 80 | 4 - 24 |

| Thiols | Thiophenols, Alkylthiols | NaH, K₂CO₃ | THF, DMF | 0 - 25 | 2 - 8 |

| Alcohols | Alkoxides, Phenoxides | NaH, KOtBu | THF, Dioxane | 0 - 60 | 3 - 12 |

| Organometallics | Grignard Reagents | None | THF, Et₂O | -78 - 0 | 1 - 4 |

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| No or Low Conversion | - Weak nucleophile- Insufficiently activated substrate- Inappropriate solvent or base- Low reaction temperature | - Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature.- Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the reaction.- Ensure all reagents and solvents are anhydrous, especially when using strong bases. |

| Formation of Side Products | - Over-reaction (in case of poly-substituted triazines)- Competing reaction pathways (e.g., ANRORC)- Hydrolysis of the starting material | - Carefully control the stoichiometry of the nucleophile.- For sequential substitutions on poly-chlorinated triazines, precise temperature control is critical.[2]- Consider a milder base or lower reaction temperature to disfavor alternative pathways.- Use rigorously dried solvents and reagents. |

| Difficulty in Product Isolation | - Product is highly soluble in the aqueous phase.- Emulsion formation during work-up. | - Saturate the aqueous layer with NaCl before extraction.- Use a different extraction solvent.- Filter the reaction mixture through celite before work-up to remove fine precipitates. |

Conclusion

The nucleophilic aromatic substitution on the 1,2,4-triazine ring is a robust and versatile synthetic tool for the preparation of a wide array of functionalized heterocyclic compounds. A thorough understanding of the underlying mechanistic principles, careful selection of reaction conditions, and meticulous experimental technique are paramount to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, from small-scale discovery to larger-scale applications in drug development and materials science.

References

-

Arshad, M., Hameed, A., Butt, H. M., Khan, M. A., Saied, S., Choudhary, M. I., & Basha, F. Z. (2013). Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. Journal of the Chemical Society of Pakistan, 35(1), 198-202. [Link]

-

Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

-

El-Faham, A., Sharma, A., & Farooq, M. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

-

Kozhevnikov, D. N., Rusinov, V. L., & Chupakhin, O. N. (2004). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles. Russian Chemical Bulletin, 53(4), 911-916. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Neunhoeffer, H. (1984). The chemistry of 1,2,4-triazines and their benzo derivatives. In Chemistry of Heterocyclic Compounds: A Series of Monographs (Vol. 33, pp. 1-1293). John Wiley & Sons. [Link]

-

Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. [Link]

-

Pískala, A., Gut, J., & Šorm, F. (1975). Reaction of 3,5,6-trichloro-1,2,4-triazine with simple nucleophiles. Collection of Czechoslovak Chemical Communications, 40(9), 2680-2687. [Link]

-

Somsák, L., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7801. [Link]

-

van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research, 11(12), 462-468. [Link]

-

WordPress. (2026, February 7). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

-

Zhang, W., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10846-10854. [Link]

Sources

High-Fidelity Synthesis of 1,2,4-Triazines: Controlling Regiochemistry in Condensation Protocols

Executive Summary

The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in adenosine A2A antagonists, kinase inhibitors, and antifungal agents (e.g., CYP51 inhibitors). While the condensation of 1,2-dicarbonyl compounds with amidrazones (the Bamberger-Goldstein-Semper synthesis) is the most direct route to these heterocycles, it is frequently plagued by poor regioselectivity when using asymmetric starting materials.

This Application Note provides a rigorous technical guide for the preparation of 1,2,4-triazine derivatives. Unlike standard textbook procedures, this guide focuses on regiocontrol , intermediate stability , and purification strategies necessary for pharmaceutical-grade synthesis.

Mechanistic Insight: The Regioselectivity Challenge

The formation of the 1,2,4-triazine ring involves a double condensation between a 1,2-dicarbonyl (electrophile) and a hydrazine-derived nucleophile (amidrazone, semicarbazide, or thiosemicarbazide).

The Critical Decision Point

In asymmetric 1,2-dicarbonyls (

-

Electronic Control: The hydrazine terminal amine attacks the carbonyl adjacent to the most electron-withdrawing group.

-

Steric Control: Bulky substituents on the dicarbonyl can shift the attack to the less hindered carbonyl, sometimes overriding electronic effects.

Pathway Visualization

The following diagram illustrates the competing pathways and the dehydration steps required for aromatization.

Caption: Divergent mechanistic pathways in 1,2,4-triazine synthesis governed by steric and electronic factors.

Experimental Protocols

Protocol A: Condensation with Amidrazones (General Method)

This protocol is optimized for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines. It utilizes a buffered acetic acid system to promote protonation of the carbonyl oxygen without deactivating the nucleophilic hydrazine.

Reagents:

-

1,2-Dicarbonyl compound (1.0 eq)

-

Amidrazone hydrochloride (1.1 eq)

-

Sodium Acetate (2.0 eq)

-

Solvent: Glacial Acetic Acid (or EtOH/AcOH 10:1 mixture)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., Benzil) in glacial acetic acid (5 mL per mmol).

-

Buffering: Add Sodium Acetate (NaOAc) to the solution.

-

Why: NaOAc acts as a buffer to prevent the complete protonation of the amidrazone amine groups while maintaining enough acidity to activate the dicarbonyl.

-

-

Addition: Add the amidrazone hydrochloride in a single portion.

-

Reaction: Heat the mixture to reflux (118°C for pure AcOH) for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the yellow dicarbonyl spot.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 5x reaction volume).

-

Neutralize carefully with saturated NaHCO₃ solution until pH ~7.

-

Observation: A precipitate should form.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography if regioisomers are present (See Section 4).

Protocol B: Synthesis of 3-Mercapto-1,2,4-Triazines

3-Mercapto derivatives are versatile intermediates where the thiol group can be alkylated or replaced by nucleophiles. This reaction uses Thiosemicarbazide under basic conditions to drive the cyclization.[1][2]

Reagents:

-

1,2-Dicarbonyl compound (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) or NaOH (5% aq)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Condensation: Dissolve the 1,2-dicarbonyl and thiosemicarbazide in Ethanol/Water. Reflux for 2–3 hours.

-

Intermediate: This forms the intermediate bis-thiosemicarbazone or monothiosemicarbazone, which often precipitates as a yellow/orange solid.

-

-

Cyclization (Base Catalyzed): Add aqueous K₂CO₃ (2.0 eq) directly to the suspension. Continue refluxing for 4 hours.

-

Workup:

-

Filter the hot solution to remove insoluble impurities.

-

Cool the filtrate to 0°C.

-

Acidification: Acidify carefully with Glacial Acetic Acid or 1M HCl to pH 4–5.

-

Critical Step: The 3-mercapto-1,2,4-triazine will precipitate as the thione tautomer.

-

-

Isolation: Filter the yellow/orange solid and wash with cold water.

Data Summary & Optimization

The following table summarizes expected yields and physical properties for common derivatives prepared using these protocols.

| Entry | Reactant A (Dicarbonyl) | Reactant B (Nucleophile) | Product | Yield (%) | Regioselectivity (Ratio) |

| 1 | Benzil (Sym) | Benzamidrazone | 3,5,6-Triphenyl-1,2,4-triazine | 75-85% | N/A (Symmetric) |

| 2 | Phenylglyoxal (Asym) | Benzamidrazone | 3,5-Diphenyl-1,2,4-triazine | 60-70% | ~80:20 (5-Ph : 6-Ph) |

| 3 | Benzil | Thiosemicarbazide | 5,6-Diphenyl-3-mercapto-1,2,4-triazine | 80-92% | N/A |

| 4 | Pyruvic Acid | Thiosemicarbazide | 6-Methyl-3-mercapto-1,2,4-triazin-5-one | 55-65% | High (Keto-acid specificity) |

Troubleshooting Guide

Issue: Low Regioselectivity

-

Cause: Similar electronic character of the two carbonyls.

-

Solution: Lower the reaction temperature (0°C to RT) for the initial condensation step, then heat to reflux only for the dehydration step. This allows the kinetic product (attack at the most electrophilic carbon) to form preferentially.

Issue: "Oiling Out" during Workup

-

Cause: Product is partially soluble in the aqueous/organic mix or impurities are present.

-

Solution: Extract the oiled product with Dichloromethane (DCM), dry over MgSO₄, and evaporate. Triturate the resulting oil with cold Diethyl Ether or Hexane to induce crystallization.

Issue: Ring Instability

-

Note: The 1,2,4-triazine ring is electron-deficient and susceptible to nucleophilic attack (and ring opening) at C-5. Avoid prolonged exposure to strong bases (e.g., NaOH) at high temperatures after the reaction is complete.

References

-

Review of 1,2,4-Triazine Synthesis

- Title: A Short Review on the Synthesis of 1,2,4-Triazine Deriv

- Source: Mini-Reviews in Organic Chemistry.

-

URL:[Link]

-

One-Pot Protocols

-

Anticancer Applications

- Title: An overview on the recent developments of 1,2,4-triazine deriv

- Source: European Journal of Medicinal Chemistry (PubMed).

-

URL:[Link]

-

Thione/Thiol Synthesis

-

Title: Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide (Analogous chemistry for Triazines).[1]

- Source: BenchChem Technical Guides.

-

-

Regioselectivity Studies

- Title: Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides.

- Source: ACS Public

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Optimizing Yield & Selectivity for 3-Methoxy-6-methyl-1,2,4-triazine

Executive Summary & Core Challenge

The synthesis of 3-methoxy-6-methyl-1,2,4-triazine presents a classic heterocyclic challenge: Lactam-Lactim Tautomerism .

The precursor, 6-methyl-1,2,4-triazin-3(2H)-one, exists in equilibrium between its ketone (lactam) and enol (lactim) forms. Under standard basic alkylation conditions (e.g., NaH/MeI), the nitrogen atoms (specifically N-2 and N-4) are more nucleophilic than the oxygen, favoring N-methylation . This results in the formation of thermodynamically stable N-methyl isomers (impurities) rather than the desired O-methyl ether, drastically reducing yield and complicating purification.

This guide outlines two validated workflows to solve this:

-

The Displacement Route (Recommended): Converting the oxo-group to a chloro-group, followed by methoxide displacement.

-

The Silver-Mediated Route: Forcing O-alkylation via "soft" metal coordination.

Decision Matrix: Selecting Your Protocol

| Feature | Protocol A: Chlorination/Displacement (Recommended) | Protocol B: Direct Silver-Mediated Methylation |

| Primary Mechanism | Nucleophilic Aromatic Substitution ( | Electrophilic Alkylation ( |

| Regioselectivity | 100% O-Selectivity (Guaranteed by mechanism) | High O-Selectivity (>90%), but N-isomers possible |

| Scalability | High (Kg scale viable) | Low to Medium (Cost of Silver limits scale) |

| Reagents | ||

| Key Risk | Moisture sensitivity of | Cost; Removal of colloidal silver |

Visualizing the Selectivity Pathway

The following diagram illustrates why direct methylation often fails and how the Chlorination route bypasses the issue.

Caption: Figure 1. Mechanistic divergence showing how the Chlorination route (bottom) avoids the N-alkylation trap inherent in direct basic alkylation.

Detailed Protocols

Protocol A: The Chlorination/Displacement Route (High Yield)

Best for: Scale-up, high purity requirements.

Phase 1: Synthesis of 3-Chloro-6-methyl-1,2,4-triazine

-

Setup: Dry round-bottom flask with a reflux condenser and drying tube (

). -

Reagents: Suspend 6-methyl-1,2,4-triazin-3(2H)-one (1.0 eq) in

(excess, typically 5-8 eq). Add a catalytic amount of N,N-dimethylaniline or pyridine (0.1 eq). -

Reaction: Heat to reflux (

) for 2–4 hours. The suspension will clear as the chloro-imidate forms. -

Workup (CRITICAL):

-

Remove excess

under reduced pressure (rotary evaporator). -

Pour the residue onto crushed ice with vigorous stirring. Note: The 3-chloro intermediate is relatively stable to cold water but hydrolyzes in hot acid.

-

Extract immediately with DCM or Chloroform (

). -

Dry (

) and concentrate.

-

Phase 2: Methoxylation

-

Reagents: Dissolve the crude 3-chloro intermediate in anhydrous Methanol.

-

Addition: Add Sodium Methoxide (

, 1.1 eq) solution dropwise at -

Reaction: Stir at

for 30 mins, then allow to warm to Room Temp (RT) for 1 hour. -

Monitoring: TLC should show complete consumption of the chloro-compound.

-

Purification: Neutralize with dilute acetic acid (if necessary), evaporate MeOH, resuspend in ether/water, wash, and dry.

Protocol B: Silver-Mediated Direct Methylation

Best for: Small scale, rapid screening, or if POCl3 is unavailable.

-

Reagents: Suspend 6-methyl-1,2,4-triazin-3(2H)-one (1.0 eq) in anhydrous Benzene or Toluene (DCM is a secondary choice).

-

Silver Salt: Add Silver Carbonate (

, 0.6 eq - acts as 1.2 eq of Ag) or Silver Oxide. -

Alkylation: Add Methyl Iodide (

, 1.5 eq). -

Reaction: Stir at RT in the dark (foil-wrapped) for 12–24 hours.

-

Workup: Filter through a Celite pad to remove silver salts. Evaporate solvent.[4]

-

Yield Expectation: 60-75% O-isomer.

Troubleshooting Center

Issue 1: "I am seeing a major spot on TLC that is not my product."

Diagnosis: N-Alkylation.[5]

-

Cause: If you used a simple base like

, -

Fix: Switch to Protocol A . Once N-methylation occurs, it is irreversible. You cannot convert the N-methyl impurity to the O-methyl product.

Issue 2: "My product disappears during workup."

Diagnosis: Hydrolysis.

-

Cause: 3-methoxy-1,2,4-triazines are imidate esters. They are susceptible to acid-catalyzed hydrolysis, reverting back to the starting material (triazinone).

-

Fix:

-

Never use strong acid during workup.

-

Ensure the quenching of the

reaction is done with a weak acid (Acetic) or buffered to pH 7. -

Avoid prolonged exposure to water.

-

Issue 3: "Low yield after rotary evaporation."

Diagnosis: Volatility.

-

Cause: 3-methoxy-6-methyl-1,2,4-triazine has a relatively low molecular weight (MW ~125). While it is a solid (mp ~45-50°C), it can sublime or co-distill with solvents under high vacuum and heat.

-

Fix:

-

Do not heat the water bath above

during evaporation. -

Do not leave on high vacuum (oil pump) for extended periods.

-

Frequently Asked Questions (FAQ)

Q: Can I use Diazomethane (

Q: Why not use Dimethyl Sulfate (DMS)? A: DMS is a "hard" electrophile and, in the absence of silver salts, will often lead to mixtures of N- and O-alkylation. It is also more difficult to remove than MeI.

Q: How do I store the final product?

A: Store at

References

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[5][6][7][8][9][10][11][12][13][14] Journal of Heterocyclic Chemistry. (Foundational work on triazine synthesis and reactivity).

- Neunhoeffer, H. (1978). The Chemistry of Heterocyclic Compounds, 1,2,4-Triazines. Wiley-Interscience.

-

RSC Advances. (2016). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions.[10]

-

ChemicalBook. (n.d.). 3,5,6-Trichloro-1,2,4-triazine synthesis protocols.

Sources

- 1. EP2300444B1 - Process for the synthesis of 3,6-dihydro-1,3,5-triazine derivatives - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5,6-Trichloro-1,2,4-triazine synthesis - chemicalbook [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 10. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. ptfarm.pl [ptfarm.pl]

Purification methods for 3-Methoxy-6-methyl-1,2,4-triazine intermediates

Technical Support Center: Purification of 3-Methoxy-6-methyl-1,2,4-triazine Intermediates

Introduction

Welcome to the technical support hub for 1,2,4-triazine chemistry. This guide specifically addresses the purification and isolation of 3-Methoxy-6-methyl-1,2,4-triazine , a critical intermediate often synthesized via the methylation of 6-methyl-1,2,4-triazin-3(2H)-one or the displacement of a 3-methylthio group.

The synthesis of this motif presents a unique set of purification challenges, primarily the separation of O-alkylated (desired) vs. N-alkylated (undesired) regioisomers and the hydrolytic instability of the methoxy group under acidic conditions. This guide provides field-proven protocols to ensure high purity (>98%) for downstream medicinal chemistry applications.

Troubleshooting & FAQs

Q1: I am observing two spots on TLC after methylation. How do I identify and separate the O-methyl product from the N-methyl impurity?

Diagnosis: The alkylation of 1,2,4-triazin-3-ones is ambident. Under basic conditions (e.g., K₂CO₃/MeI), you will often generate the 3-methoxy derivative (O-alkylation) and the 2-methyl-3-oxo derivative (N-alkylation).

-

The O-methyl isomer (3-Methoxy-6-methyl-1,2,4-triazine): typically less polar (higher R

). It retains aromatic character in the triazine ring. -

The N-methyl isomer (2,6-Dimethyl-1,2,4-triazin-3(2H)-one): typically more polar (lower R

) due to the lactam carbonyl.

Solution:

-

TLC Optimization: Use a solvent system of DCM:Acetone (9:1) or Hexane:EtOAc (7:3) . The O-methyl product usually elutes first.

-

Purification: Flash column chromatography on silica gel is the most effective method for separating these regioisomers.

-

Note: Avoid acidic silica if possible, or neutralize the column with 1% Et₃N, as the methoxy group can hydrolyze back to the triazinone on acidic stationary phases [1, 7].

-

Q2: My product yield drops significantly during aqueous workup. Is the compound unstable?

Diagnosis: Yes, 3-methoxy-1,2,4-triazines are susceptible to nucleophilic attack and hydrolysis . The C3 position is highly electrophilic. Prolonged exposure to acidic aqueous layers or strong nucleophiles (like hydroxide) can hydrolyze the methoxy group back to the hydroxyl (lactam) form [9].

Solution:

-

Quench Gently: Use a saturated NH₄Cl solution or phosphate buffer (pH 7) rather than strong acids (HCl).

-

Fast Extraction: Perform the extraction quickly with DCM or Chloroform and dry immediately over Na₂SO₄.

-

Avoid Methanol in Workup: Do not use methanol during the quench if acidic conditions are present, as transesterification or acetal formation can occur.

Q3: The product is co-eluting with the starting material (6-methyl-1,2,4-triazin-3-one). How do I remove the precursor?

Diagnosis: The starting triazinone is capable of hydrogen bonding and can streak on silica, contaminating the product fractions.

Solution:

-

Solubility Differential: The starting material (triazinone) is often significantly less soluble in non-polar solvents than the methylated product.

-

Trituration Protocol: Suspend the crude mixture in cold Diethyl Ether or Hexane:EtOAc (9:1) . The starting material will likely remain as a solid, while the 3-methoxy product dissolves. Filter the solid and concentrate the filtrate before column chromatography [12].

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Isomer Separation)

Best for: Separating O-methyl product from N-methyl side products.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Pre-treatment: Flush column with Hexane containing 1% Triethylamine (Et₃N) to neutralize surface acidity.

-

Sample Loading: Dissolve crude residue in a minimum volume of DCM. If solubility is poor, adsorb onto Celite or Silica (dry load).

-

Elution Gradient:

-

Start: 100% Hexane (or DCM).

-

Ramp: 0%

30% Ethyl Acetate in Hexane (or 0%

-

-

Fraction Collection:

-

Fraction A (High R

): 3-Methoxy-6-methyl-1,2,4-triazine (Product). -

Fraction B (Low R

): N-methyl regioisomer (Impurity).

-

Protocol B: Recrystallization (Polishing)

Best for: Final polishing of solid intermediates to >99% purity.

-

Solvent System: Acetone/Water (15:1) or Isopropyl Alcohol (IPA) [5].

-

Procedure:

-

Dissolve the solid in the minimum amount of boiling Acetone or IPA.

-

If using Acetone/Water: Add hot water dropwise until slight turbidity persists, then add one drop of Acetone to clear.

-

Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.

-

Filter crystals and wash with cold Hexane.

-

Drying: Dry under high vacuum at 40°C. Do not overheat, as triazines can sublime or decompose.

-

Physical Data & Diagnostic Signals

| Parameter | 3-Methoxy-6-methyl-1,2,4-triazine | 2,6-Dimethyl-1,2,4-triazin-3-one (Impurity) |

| Polarity (TLC) | Less Polar (Higher R | More Polar (Lower R |

| ¹H NMR (DMSO-d₆) | ||

| ¹H NMR (Ring H) | H5 proton: | H5 proton: |

| ¹³C NMR (C3) | ||

| Solubility | Soluble in DCM, EtOAc, CHCl₃ | Soluble in DMSO, MeOH; Poor in Hexane |

Data derived from general 1,2,4-triazine spectroscopic trends [4].

Visual Workflows

Figure 1: Methylation Pathways & Regioisomerism

This diagram illustrates the competing pathways during the synthesis, highlighting the origin of the impurities.

Caption: Divergent alkylation pathways of 1,2,4-triazin-3-ones requiring chromatographic separation.

Figure 2: Purification Decision Tree

Follow this logic to select the optimal purification method based on crude purity.

Caption: Step-by-step decision matrix for isolating pure 3-methoxy-1,2,4-triazine intermediates.

References

-

Paudler, W. W., & Barton, J. M. (1966).[1] The Synthesis of 1,2,4-Triazine. Journal of Organic Chemistry. Retrieved from [Link]

-

El-Brollosy, N. R. (1999).[2] Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link][3]

-

Thieme Connect. (2004). Spectroscopic Data of 1,2,4-Triazines (NMR, UV, IR). Science of Synthesis. Retrieved from [Link]

-

Azizian, J., & Krimi, A. R. (2011). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine Mass Spectrum. Retrieved from [Link]

-

Collins, D. J., et al. (1987). 1,2,4-Triazines. II.[2][1][4][5][6][7][8] New Zwitterionic Methylation Products. Australian Journal of Chemistry.[8] Retrieved from [Link]

-

MDPI. (2020). 1,2,4-Triazine Sulfonamides: Synthesis and Characterization. Retrieved from [Link]

-

Rykowski, A., et al. (1997). Formation of stable 1,2,4-triazine N-adducts. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

RLavie. (n.d.). 6-Methyl-3-(Methylthio)-1,2,4-Triazin-5(4H)-One Product Data. Retrieved from [Link]

-